1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Catalog No.
S2796743
CAS No.
954697-93-9
M.F
C19H20ClN3O2
M. Wt
357.84
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin...

CAS Number

954697-93-9

Product Name

1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

IUPAC Name

1-(2-chlorophenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.84

InChI

InChI=1S/C19H20ClN3O2/c1-13-6-8-15(9-7-13)23-12-14(10-18(23)24)11-21-19(25)22-17-5-3-2-4-16(17)20/h2-9,14H,10-12H2,1H3,(H2,21,22,25)

InChI Key

NNRZRSAXCQRFOG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3Cl

solubility

not available

1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a complex organic compound characterized by a unique structural framework that includes a urea moiety and a pyrrolidine derivative. The compound features a 2-chlorophenyl group attached to the urea nitrogen and a pyrrolidine ring that contains a p-tolyl substituent at the 5-position. This arrangement contributes to its potential biological activity and chemical reactivity, making it of interest in various fields of research.

There is no scientific literature available on the mechanism of action of this specific compound. However, structurally similar molecules containing urea groups and heterocyclic rings can target various biological processes [].

Potential Enzyme Inhibitor:

This similarity suggests that 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea might hold potential for further investigation as a potential inhibitor for various enzymes. However, further research is necessary to confirm its inhibitory activity and identify specific enzymes it might target.

Importance of Enzyme Inhibition in Drug Discovery:

Enzyme inhibition plays a crucial role in drug discovery. By inhibiting specific enzymes involved in disease processes, researchers can develop drugs to treat various medical conditions.

For example, acetylcholinesterase inhibitors are used to treat Alzheimer's disease, while HIV protease inhibitors are used to treat HIV/AIDS.

The chemical reactivity of 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can be explored through various reactions typical of urea and pyrrolidine derivatives. Key reactions may include:

  • Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbonyl compounds.
  • Cyclization: The pyrrolidine ring can participate in cyclization reactions, potentially forming more complex heterocyclic structures.

These reactions are essential for modifying the compound to enhance its biological properties or for further synthetic applications.

Compounds with similar structural features have shown diverse biological activities, including:

  • Anticancer Properties: Some pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: The presence of the chlorophenyl and p-tolyl groups may contribute to antimicrobial properties, making it a candidate for further investigation in drug development.
  • Enzyme Inhibition: Compounds like this may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications.

The specific biological activities of 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea require empirical testing to establish its efficacy and mechanism of action.

The synthesis of 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can involve several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors, such as p-tolyl derivatives and carbonyl compounds.
  • Urea Formation: The urea moiety can be synthesized by reacting an isocyanate with an amine or by direct condensation between amines and carbonyl compounds under controlled conditions.
  • Final Coupling: The final product is obtained by coupling the pyrrolidine derivative with the chlorophenyl urea, possibly using coupling agents or catalysts to facilitate the reaction.

These methods emphasize the importance of selecting appropriate reaction conditions to optimize yield and purity.

1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Agricultural Chemicals: Its biological activity may be harnessed in developing new agrochemicals with antimicrobial properties.
  • Material Science: The unique structural features may lend themselves to applications in creating novel materials with specific properties.

Several compounds share structural similarities with 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acidContains a pyrrole ringLacks urea functionality
N-(4-Chlorophenyl)-N'-(p-tolyl)ureaUrea structure similarDifferent phenolic substituent
5-Oxo-pyrrolidine derivativesPyrrolidine coreVarying substituents at different positions

Uniqueness

The uniqueness of 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea lies in its specific combination of a chlorophenyl group, a p-tolyl-substituted pyrrolidine, and a urea linkage. This combination potentially enhances its biological activity compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

2.9

Dates

Last modified: 08-17-2023

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